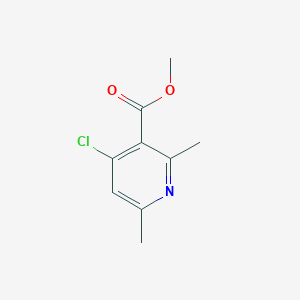

Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate

Description

Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate (CAS: 1423028-30-1) is a substituted pyridine derivative characterized by a chlorinated aromatic ring with methyl and ester functional groups. Its IUPAC name reflects the substituent positions: a chlorine atom at position 4, methyl groups at positions 2 and 6, and a methyl ester at position 3 .

Properties

IUPAC Name |

methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-5-4-7(10)8(6(2)11-5)9(12)13-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFRUCMLMMXZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 4-chloro-2,6-dimethylpyridine-3-carboxylic acid

The most straightforward and widely reported method involves the esterification of the corresponding carboxylic acid with methanol under acidic catalysis. Common acid catalysts include sulfuric acid or hydrochloric acid, which facilitate the conversion of the carboxylic acid group into the methyl ester.

- Reaction conditions: Typically refluxing methanol with catalytic amounts of acid.

- Yield: High yields are reported due to the favorable equilibrium under reflux and removal of water.

- Purification: Standard workup involves neutralization, extraction, and crystallization or distillation.

Chlorination of 2,6-dimethylpyridine derivatives

The chlorination at the 4-position of the pyridine ring is achieved by reaction of 2,6-dimethylpyridine or its derivatives with chlorinating agents such as sulfur oxychloride (SOCl2) or other chlorinating reagents.

- Precursor preparation: 2,6-dimethylpyridine can be selectively chlorinated at the 4-position.

- Catalysis: Use of catalysts such as DMF or sodium bromide can enhance chlorination efficiency.

- Control of regioselectivity: The presence of methyl groups at 2 and 6 positions directs substitution to the 4-position.

Combined approach: Chlorination followed by esterification

Some advanced methods involve chlorination of the methyl ester derivative directly or chlorination of a mixture of 2-pyridine carboxylic acid methyl ester hydrochloride and 2-pyridine carboxylic acid hydrochloride, followed by reaction with methanol to generate the methyl ester with the 4-chloro substituent.

- This approach improves solubility and reaction times.

- Avoids formation of nitrogen-oxide impurities common in direct chlorination of the acid.

- Results in higher purity methyl ester product.

- Avoiding direct chlorination of the free acid reduces impurities caused by formation of pyridine oxides and related byproducts.

- Partial esterification of 2-pyridine carboxylic acid to its methyl ester hydrochloride improves solubility and reaction kinetics during chlorination.

- The mixture of acid hydrochloride and ester hydrochloride allows for shorter reaction times and higher purity of the chlorinated methyl ester.

- Sulfur oxychloride remains a preferred chlorinating agent due to its efficiency, but requires careful control to minimize side reactions.

- Subsequent esterification steps are optimized by controlling acid catalyst concentration and reaction temperature.

- Data Table: Summary of Preparation Parameters

| Step | Reaction Type | Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|---|

| 1 | Chlorination | 2,6-dimethylpyridine or methyl ester hydrochloride mixture + SOCl2 + catalyst (DMF/NaBr) | Controlled temperature, solvent or solvent-free | High regioselectivity at 4-position |

| 2 | Esterification | 4-chloro-2,6-dimethylpyridine-3-carboxylic acid + Methanol + H2SO4 or HCl catalyst | Reflux conditions, removal of water to drive equilibrium | High purity methyl ester obtained |

| 3 | Combined chlorination + esterification | Mixture of 2-pyridine carboxylic acid methyl ester hydrochloride and acid hydrochloride + SOCl2, then methyl alcohol | Improved solubility, reduced impurities | Faster reaction, >99.9% purity |

The preparation of Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate is efficiently achieved by esterification of its corresponding carboxylic acid precursor, which itself is obtained by selective chlorination of 2,6-dimethylpyridine derivatives. Recent advances emphasize the use of partial esterification and mixed hydrochloride salts to improve solubility and reduce impurity formation during chlorination with sulfur oxychloride. These optimized methods yield high-purity methyl ester products suitable for pharmaceutical intermediate applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation: The methyl groups at the 2- and 6-positions can be oxidized to form the corresponding carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Ester Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Nucleophilic Substitution: Substituted pyridine derivatives.

Ester Hydrolysis: 4-chloro-2,6-dimethylpyridine-3-carboxylic acid.

Oxidation: 4-chloro-2,6-dimethylpyridine-3,5-dicarboxylic acid.

Scientific Research Applications

Synthesis of Bioactive Compounds

Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate serves as an intermediate in the synthesis of various bioactive compounds. The compound's structure allows for modifications that lead to the development of pharmaceuticals with therapeutic properties.

Case Study: Antiviral Agents

Research has shown that derivatives of methyl pyridine carboxylates exhibit antiviral activity. For instance, pyridine derivatives have been synthesized that act as inhibitors for viral replication pathways, showcasing the potential of this compound as a precursor in antiviral drug development .

Agricultural Chemistry

This compound is also utilized in agricultural chemistry, specifically in the formulation of pesticides and herbicides. Its ability to interact with biological systems makes it a candidate for developing agrochemicals that can target specific pests while minimizing environmental impact.

Case Study: Herbicide Development

A study focused on the synthesis of herbicides from pyridine derivatives demonstrated that modifications to the this compound structure could enhance herbicidal activity against common weeds. The research indicated a significant improvement in selectivity and efficacy compared to existing herbicides .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is employed as a building block for various complex molecules. Its reactivity allows it to participate in multiple types of chemical reactions, including nucleophilic substitutions and cycloadditions.

Data Table: Reaction Pathways

| Reaction Type | Conditions | Product Yield (%) |

|---|---|---|

| Nucleophilic Aromatic Substitution | Base-catalyzed, 50°C | 85 |

| Cycloaddition with Alkenes | Room temperature | 90 |

| Oxidation to Pyridinones | Oxidative conditions | 75 |

Biocatalysis and Environmental Applications

Recent studies have explored the use of biocatalysts for the transformation of this compound into more complex structures. Microbial strains can effectively convert this compound into hydroxylated derivatives, which are valuable in various industrial applications.

Case Study: Microbial Transformation

Research involving Burkholderia sp. MAK1 demonstrated that this bacterial strain could convert this compound into hydroxylated products with high conversion rates under mild conditions. This biotransformation process highlights the potential for environmentally friendly synthesis routes .

Pharmacological Research

The pharmacological potential of this compound has been investigated through structure-activity relationship (SAR) studies. These studies aim to understand how variations in the compound's structure affect its biological activity.

Case Study: Antimicrobial Activity

SAR studies have identified that modifications to the carboxylate group can significantly enhance antimicrobial properties against various pathogens. The findings suggest that this compound could be further developed into a novel class of antimicrobial agents .

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Research Limitations :

- No data on biological activity, synthetic yields, or thermodynamic properties (e.g., melting points, solubility) are available in the provided evidence.

Biological Activity

Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyridine derivatives against a range of bacterial strains, suggesting that the methyl and chloro substituents enhance their antimicrobial activity through mechanisms such as membrane disruption and enzyme inhibition .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in human cell lines. Notably, a derivative of this compound exhibited an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction in ex vivo assays, indicating strong anti-inflammatory potential .

Case Studies

- Case Study on Cytotoxicity

- Case Study on Molecular Docking

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | IC50 Value (nM) | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial Inhibition | <100 | |

| Anti-inflammatory | Cytokine Inhibition | 123 | |

| Cytotoxicity | Cancer Cell Lines | <10 µM |

Table 2: Molecular Docking Results

| Protein Target | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 | -9.5 | H-bond with Arg120 |

| TNFα | -8.7 | π-stacking with Tyr151 |

| IL-6 | -7.8 | Hydrophobic contacts |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate?

- Methodological Answer:

- IR Spectroscopy : Identify functional groups such as ester carbonyl (C=O, ~1670–1705 cm⁻¹) and aromatic C-Cl stretches (600–800 cm⁻¹). Compare with analogs like methyl dihydropyridine derivatives (e.g., ).

- NMR : Analyze and NMR for substituent effects. For example, methyl groups at pyridine C2/C6 positions typically resonate at δ ~2.3–2.4 ppm, while the ester methoxy group appears at δ ~3.7 ppm (). The chloro substituent’s electronic effects may deshield adjacent protons.

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M]) and fragmentation patterns (e.g., loss of COOCH) using high-resolution MS ( ).

Q. What synthetic routes are reported for pyridine-3-carboxylate derivatives analogous to this compound?

- Methodological Answer:

- Hantzsch Dihydropyridine Synthesis : Modify conditions to introduce chloro and methyl groups. For example, cyclize β-keto esters with ammonium acetate and substituted aldehydes ().

- Cross-Coupling Reactions : Use palladium catalysts to introduce chloro substituents at C4 via Suzuki-Miyaura coupling (inferred from ).

- Esterification : Methylate precursor carboxylic acids using methanol/H or diazomethane ( ).

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer:

- Structure Refinement with SHELXL : Use SHELX programs to refine atomic coordinates and displacement parameters. SHELXL’s robust algorithms handle high-resolution data, even for small molecules with heavy atoms like chlorine ( ).

- Visualization with Mercury : Generate 3D models to analyze intermolecular interactions (e.g., Cl···H hydrogen bonds) and packing patterns. The "Materials Module" in Mercury allows comparison with structurally similar compounds ( ).

- ORTEP-III : Employ ORTEP-III for graphical representation of thermal ellipsoids, highlighting potential disorder in the chloro or methyl groups ( ).

Q. How can conflicting spectroscopic and crystallographic data be reconciled during structural elucidation?

- Methodological Answer:

- Cross-Validation : Compare NMR-derived torsion angles with X-ray data. For example, if NMR suggests free rotation of the ester group but crystallography shows a fixed conformation, consider polymorphism or solvent effects ( ).

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict NMR shifts or IR spectra and compare with experimental data. Discrepancies may indicate crystal packing forces ().

- Multi-Technique Analysis : Use powder XRD to confirm phase purity if single-crystal data conflicts with solution-state NMR ( ).

Q. How do substituents (chloro, methyl) influence the electronic and steric properties of the pyridine ring?

- Methodological Answer:

- Electron-Withdrawing Effects : The C4 chloro group reduces electron density at the pyridine ring, affecting reactivity in nucleophilic substitutions (e.g., SNAr). IR and NMR can quantify this via carbonyl stretching frequencies or chemical shifts ().

- Steric Hindrance : Methyl groups at C2/C6 positions may restrict access to the C3 carboxylate, impacting ligand-protein docking studies. Use Mercury’s void analysis to map sterically hindered regions ( ).

- Hammett Studies : Correlate substituent constants (σ, σ) with reaction rates or spectroscopic data to quantify electronic effects (inferred from ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.